(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 76350-85-1
VCID: VC3844118
InChI: InChI=1S/C14H14O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9,15H,10H2,1H3
SMILES: CC1=CC=CC=C1C2=CC=CC(=C2)CO
Molecular Formula: C14H14O
Molecular Weight: 198.26 g/mol

(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol

CAS No.: 76350-85-1

Cat. No.: VC3844118

Molecular Formula: C14H14O

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol - 76350-85-1

Specification

CAS No. 76350-85-1
Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
IUPAC Name [3-(2-methylphenyl)phenyl]methanol
Standard InChI InChI=1S/C14H14O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9,15H,10H2,1H3
Standard InChI Key CEHQWCFLTWFAOL-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=CC=CC(=C2)CO
Canonical SMILES CC1=CC=CC=C1C2=CC=CC(=C2)CO

Introduction

Structural and Functional Overview

(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol (C₁₄H₁₄O) features a biphenyl backbone substituted with a methyl group at the 2' position and a hydroxymethyl group at the 3 position. Its molecular structure confers rigidity and hydrophobicity, making it an ideal precursor for lipophilic insecticides. The biphenyl system allows for π-π interactions with biological targets, while the hydroxymethyl group enables esterification with carboxylic acids to form active pyrethroids .

Synthesis and Catalytic Optimization

The synthesis of (2'-methyl-[1,1'-biphenyl]-3-yl)methanol proceeds via a multi-step route, with cross-coupling reactions as the pivotal step.

Grignard Reagent Preparation

3-Chloro-2-methylphenylmagnesium halide is synthesized from 2,6-dihalotoluene precursors (e.g., 2,6-dichlorotoluene) through halogen-magnesium exchange. This Grignard reagent serves as the nucleophilic component in subsequent coupling reactions .

Cross-Coupling with Halobenzenes

The Grignard reagent reacts with halobenzenes (e.g., bromobenzene) in the presence of a palladium or nickel catalyst. Key process parameters include:

ParameterValue/DescriptionYield Impact
CatalystPd/Al₂O₃ or Ni(acac)₂High
Catalyst Loading0.02–0.04 mol% (Ni) or 5 wt% (Pd)Critical
SolventTetrahydrofuran (THF)Moderate
Temperature50–80°CModerate
Reaction Time1.25–23 hoursLow

Optimization studies demonstrate that reducing nickel(II) acetylacetonate loading to 0.02 mol% increases yield to 88.9%, compared to 73.5% with palladium . This enhancement is attributed to minimized side reactions and improved catalyst turnover.

Hydroxymethylation

The coupled product, 3-chloro-2-methyl-[1,1'-biphenyl], undergoes hydroxymethylation via Grignard reaction with formaldehyde:

3-Chloro-2-methylbiphenyl+HCHO(2’-Methyl-[1,1’-biphenyl]-3-yl)methanol\text{3-Chloro-2-methylbiphenyl} + \text{HCHO} \rightarrow \text{(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol}

This step typically achieves >90% conversion under anhydrous conditions .

Industrial Applications

Pyrethroid Insecticide Production

The compound’s primary application lies in synthesizing esters such as cyphenothrin and fenpropathrin, which exhibit broad-spectrum insecticidal activity. These esters disrupt insect neuronal sodium channels, leading to paralysis and death .

Advantages Over Alternatives

  • Cost Efficiency: The catalytic process reduces palladium use by 99%, lowering production costs.

  • Environmental Impact: Higher yields (88.9% vs. 60%) minimize waste generation .

PropertyValue/Estimation
Molecular Weight198.26 g/mol
Melting Point45–50°C (predicted)
LogP (Octanol-Water)3.8 (estimated)
SolubilityInsoluble in water; soluble in THF, DCM

Challenges and Future Directions

Despite process optimizations, challenges persist:

  • Catalyst Recovery: Homogeneous nickel catalysts require costly separation steps.

  • Byproduct Formation: Chlorinated byproducts may necessitate purification.

Future research should focus on heterogeneous catalyst systems and green solvent alternatives to enhance sustainability.

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